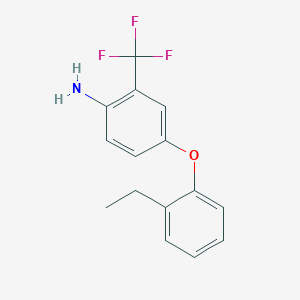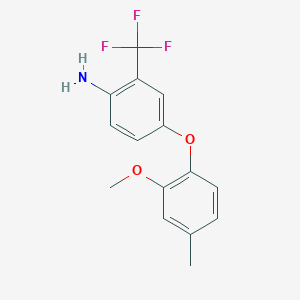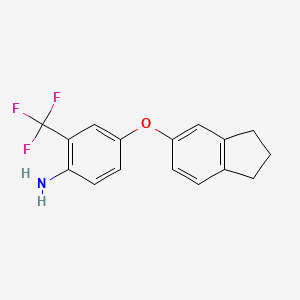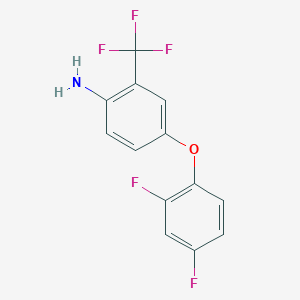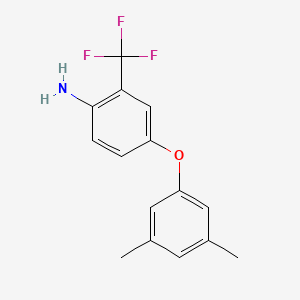
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C15H14F3NO and its molecular weight is 281.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aniline Derivatives in Scientific Research
Aniline derivatives have been crucial in the development of dyes, pharmaceuticals, and agricultural chemicals. A historical review highlighted aniline as a foundational substance in dye production, emphasizing its role in creating colors for textiles and its significance in manufacturing rubber processing chemicals, plastics, and pharmaceuticals J. Skeen, 1948. This underscores the versatility and importance of aniline derivatives in industrial and scientific applications.
Fluoroalkylation in Aqueous Media
The fluoroalkylation process, particularly involving trifluoromethyl groups, is noted for enhancing the physical, chemical, and biological properties of molecules. Recent advances have enabled fluoroalkylation reactions to be performed in water or aqueous media, contributing to greener chemistry practices. This approach has opened new avenues for incorporating fluorinated groups into target molecules with environmental benefits Hai‐Xia Song et al., 2018. Given the trifluoromethyl group in "4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline," this compound may offer unique opportunities for developing environmentally friendly synthetic routes in scientific research.
Biological Activity of Triazole Derivatives
Triazole derivatives have shown a wide range of biological activities, making them subjects of intense research in medicinal chemistry. Studies on 1,2,4-triazole derivatives, for instance, have demonstrated their potential as antimicrobial, antifungal, antioxidant, and anti-inflammatory agents M. V. Ohloblina, 2022. While "this compound" does not contain a triazole ring, the methodology and insights from triazole research could guide the exploration of its biological activities and potential applications.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-5-10(2)7-12(6-9)20-11-3-4-14(19)13(8-11)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOFZBUHKRJHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



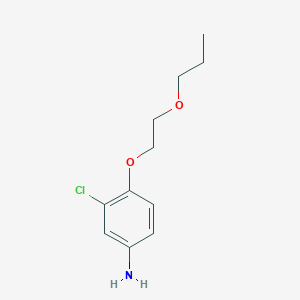
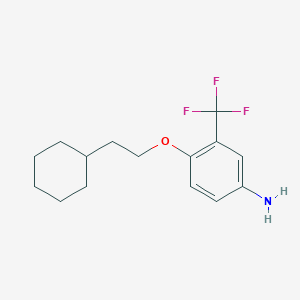
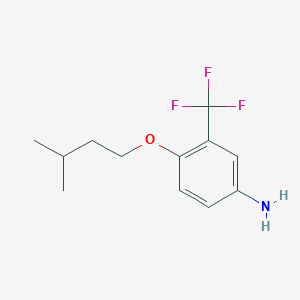
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
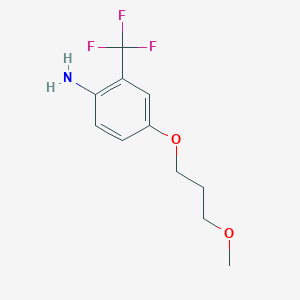
![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
